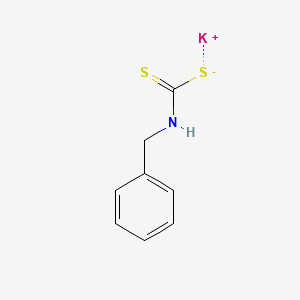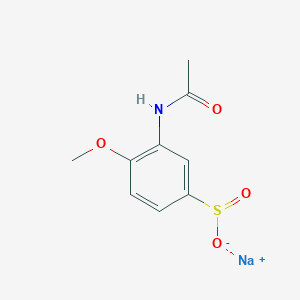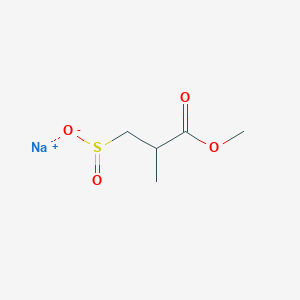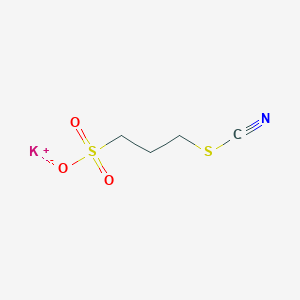
potassium 3-(cyanosulfanyl)propane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3-(cyanosulfanyl)propane-1-sulfonate, also known as P3CPS, is an organic compound and a sulfonate salt of cyanosulfanylpropane-1-sulfonic acid. It is an important reagent in organic synthesis, and is used for a variety of applications in the laboratory. P3CPS has a wide range of applications in the field of biochemistry and physiology, and is an important tool for scientific research.
Aplicaciones Científicas De Investigación
Potassium 3-(cyanosulfanyl)propane-1-sulfonate has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, and to study the mechanism of action of enzymes. It has also been used to study the role of metals in biochemical processes, and to study the effects of drugs on biochemical pathways. Additionally, potassium 3-(cyanosulfanyl)propane-1-sulfonate has been used to study the structure and function of DNA, and to study the mechanism of action of DNA-binding proteins.
Mecanismo De Acción
The mechanism of action of potassium 3-(cyanosulfanyl)propane-1-sulfonate is not fully understood. However, it is believed that the compound binds to metal ions, and this binding is thought to be involved in the regulation of biochemical pathways. Additionally, it is believed that potassium 3-(cyanosulfanyl)propane-1-sulfonate may interact with proteins and DNA, and this interaction may be involved in the regulation of biochemical processes.
Biochemical and Physiological Effects
potassium 3-(cyanosulfanyl)propane-1-sulfonate has been shown to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of enzymes involved in the breakdown of carbohydrates, and it has been shown to have an inhibitory effect on protein synthesis. Additionally, potassium 3-(cyanosulfanyl)propane-1-sulfonate has been found to be an effective inhibitor of the enzyme thymidylate synthase, and it has been shown to have an inhibitory effect on DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium 3-(cyanosulfanyl)propane-1-sulfonate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is widely available. Additionally, it is a stable compound, and is not easily degraded or broken down. However, potassium 3-(cyanosulfanyl)propane-1-sulfonate has several limitations for use in laboratory experiments. It is a relatively weak inhibitor, and may not be suitable for use in some experiments. Additionally, it is not very soluble in water, and may not be suitable for use in some aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of potassium 3-(cyanosulfanyl)propane-1-sulfonate. It could be used to study the effects of drugs on biochemical pathways, and to study the mechanism of action of drugs. Additionally, it could be used to study the structure and function of proteins, and to study the mechanism of action of enzymes. Additionally, it could be used to study the role of metals in biochemical processes, and to study the effects of drugs on biochemical pathways. It could also be used to study the structure and function of DNA, and to study the mechanism of action of DNA-binding proteins. Finally, it could be used to study the effects of environmental pollutants on biochemical pathways, and to study the mechanism of action of environmental pollutants.
Métodos De Síntesis
Potassium 3-(cyanosulfanyl)propane-1-sulfonate is typically synthesized from potassium carbonate and cyanosulfanylpropane-1-sulfonic acid. The reaction involves the formation of a potassium salt of the acid, which is then crystallized. The reaction is typically carried out in aqueous solution, and the product is isolated by filtration. The purity of the product can be determined by thin layer chromatography.
Propiedades
IUPAC Name |
potassium;3-thiocyanatopropane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S2.K/c5-4-9-2-1-3-10(6,7)8;/h1-3H2,(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILMHHTOJDVTK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC#N)CS(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-(cyanosulfanyl)propane-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

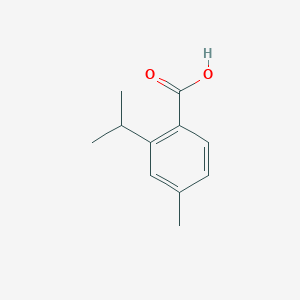
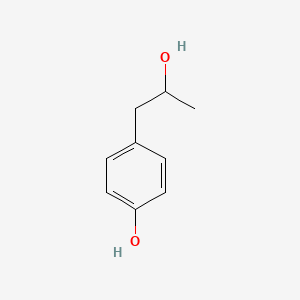
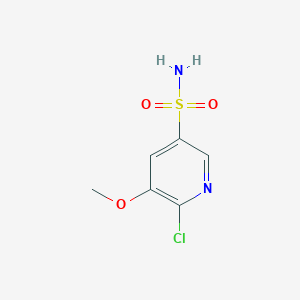
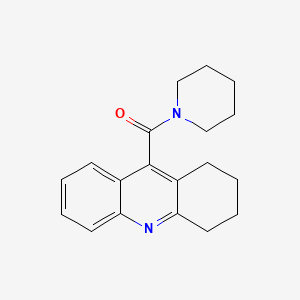
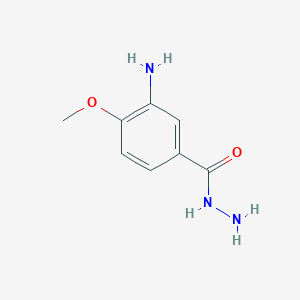
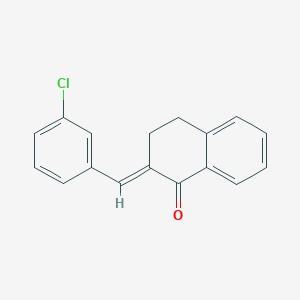

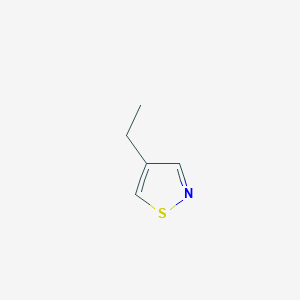
![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)
